![molecular formula C21H31N3O3 B5570206 ((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5570206.png)
((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like this typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the indole moiety, and functionalization with methoxyethyl and methylamino groups. Techniques such as ring-closing reactions, amidation, and alkylation are common in synthesizing such molecules. A similar process was observed in the synthesis of related compounds, where ring closure and subsequent functionalization steps were crucial (Bellesia et al., 2001).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically analyzed using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like DFT (Density Functional Theory). These methods help in understanding the spatial arrangement of atoms, stereochemistry, and electronic structure. For instance, the structural features of related compounds have been elucidated using X-ray diffraction and theoretical (HF and DFT) studies, providing insights into their conformation and electronic properties (Gumus et al., 2018).
Chemical Reactions and Properties
The compound's reactivity can be influenced by the functional groups present. For example, the indole and pyrrolidine moieties might undergo electrophilic substitution reactions, nucleophilic additions, or form hydrogen bonds due to the presence of nitrogen atoms and the methanol group. Similar reactivity patterns have been observed in the synthesis and reactivity studies of pyrrolidine derivatives (Mitsumoto & Nitta, 2004).
properties
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-14-15(2)22-20-6-5-16(9-19(14)20)21(26)24-11-17(18(12-24)13-25)10-23(3)7-8-27-4/h5-6,9,17-18,22,25H,7-8,10-13H2,1-4H3/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUMXVNBBMSKLY-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CC(C(C3)CO)CN(C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3C[C@H]([C@H](C3)CO)CN(C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol |
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